![molecular formula C11H18FNO4 B6183755 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate CAS No. 1158976-82-9](/img/no-structure.png)
ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate
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Overview
Description
The compound “ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate” is a complex organic molecule. It contains an ethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a fluorobut-2-enoate group . Boc-protected amino acids are commonly used in peptide synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized from the corresponding amino acid using di-tert-butyl dicarbonate in an appropriate solvent . The resulting Boc-amino acids can then be used as building blocks in peptide synthesis .Chemical Reactions Analysis
Boc-protected amino acids are known to participate in peptide synthesis reactions . They can react with other amino acids or peptides in the presence of coupling reagents to form peptide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boc-protected amino acids are typically solid at room temperature and are soluble in common organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate involves the reaction of ethyl 4-fluoro-2-butenoate with tert-butyl carbamate in the presence of a base, followed by the removal of the tert-butyl protecting group using acid hydrolysis.", "Starting Materials": [ "Ethyl 4-fluoro-2-butenoate", "Tert-butyl carbamate", "Base", "Acid" ], "Reaction": [ "Step 1: Ethyl 4-fluoro-2-butenoate is reacted with tert-butyl carbamate in the presence of a base to form ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate.", "Step 2: The tert-butyl protecting group is removed using acid hydrolysis to yield the final product, ethyl (2E)-4-{[(carboxy)amino]-2-fluorobut-2-enoate}." ] } | |
CAS RN |
1158976-82-9 |
Product Name |
ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate |
Molecular Formula |
C11H18FNO4 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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